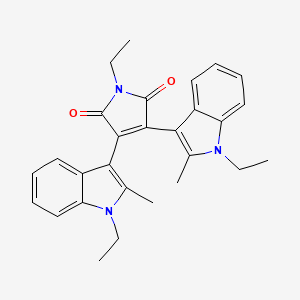
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. Common starting materials might include indole derivatives and pyrrole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: can be compared with other pyrrole derivatives and indole-based compounds.
Unique Features: Its unique structure may confer specific properties, such as enhanced stability or reactivity, compared to similar compounds.
List of Similar Compounds
- 1-Methyl-3,4-bis(1-methyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- 1-Propyl-3,4-bis(1-propyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Propriétés
Numéro CAS |
628684-57-1 |
|---|---|
Formule moléculaire |
C28H29N3O2 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
1-ethyl-3,4-bis(1-ethyl-2-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C28H29N3O2/c1-6-29-17(4)23(19-13-9-11-15-21(19)29)25-26(28(33)31(8-3)27(25)32)24-18(5)30(7-2)22-16-12-10-14-20(22)24/h9-16H,6-8H2,1-5H3 |
Clé InChI |
COKGMSKDTVTHNH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)CC)C4=C(N(C5=CC=CC=C54)CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)

![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
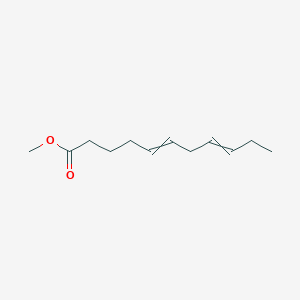
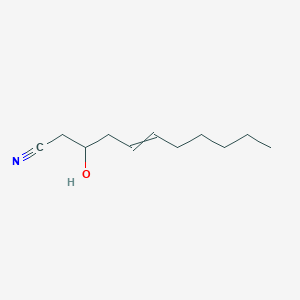

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)

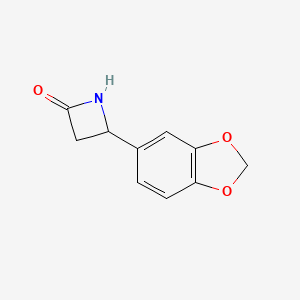
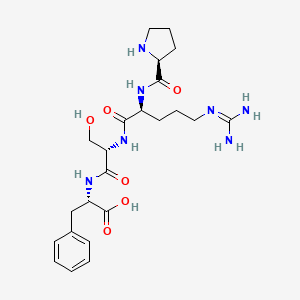
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
